![molecular formula C20H22N2O5S B2409481 N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide CAS No. 946214-23-9](/img/structure/B2409481.png)
N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide is a chemical compound that has shown great potential in scientific research. It is a sulfonamide derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide involves the reaction of 2-(1H-indol-3-yl)ethanamine with 3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonyl chloride in the presence of a base to form the desired product.
Starting Materials
2-(1H-indol-3-yl)ethanamine, 3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonyl chloride, Base (e.g. triethylamine)
Reaction
Step 1: Dissolve 2-(1H-indol-3-yl)ethanamine in a suitable solvent (e.g. dichloromethane) and add a base (e.g. triethylamine) to the solution., Step 2: Slowly add 3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonyl chloride to the reaction mixture while stirring at room temperature., Step 3: Continue stirring the reaction mixture for several hours at room temperature or at a slightly elevated temperature., Step 4: After completion of the reaction, extract the product with a suitable solvent (e.g. ethyl acetate)., Step 5: Purify the product by column chromatography or recrystallization to obtain N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide as a white solid.
作用机制
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide involves the inhibition of specific enzymes and receptors in the body. It has been shown to interact with the serotonin receptor and the COX-2 enzyme, leading to various physiological effects. Its ability to modulate these targets makes it a potential candidate for the treatment of various diseases.
生化和生理效应
N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter signaling in the brain. Its unique chemical structure allows it to interact with specific cellular targets, leading to various physiological effects.
实验室实验的优点和局限性
N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide has several advantages and limitations for lab experiments. Its unique chemical structure allows for specific interactions with cellular targets, making it a potential candidate for the treatment of various diseases. However, its complex synthesis method and limited availability may make it difficult to obtain for some research groups.
未来方向
There are several future directions for the study of N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide. Its potential applications in the treatment of various diseases, including cancer and neurological disorders, warrant further investigation. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacological properties may lead to more widespread use in scientific research. Overall, N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide has shown great potential in scientific research and may lead to the development of new treatments for various diseases.
科学研究应用
N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide has been studied for its potential applications in scientific research. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Its unique chemical structure allows it to interact with specific cellular targets, leading to various physiological effects.
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c23-28(24,22-9-8-15-13-21-18-5-2-1-4-17(15)18)11-3-10-25-16-6-7-19-20(12-16)27-14-26-19/h1-2,4-7,12-13,21-22H,3,8-11,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDRTEUVLGDMKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-chlorobenzyl)-N-cyclopentyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2409398.png)
![N-(3-chloro-4-methoxyphenyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2409400.png)
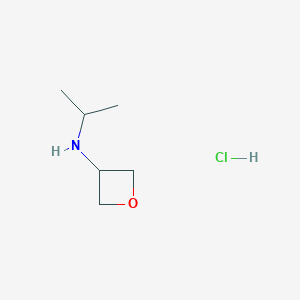
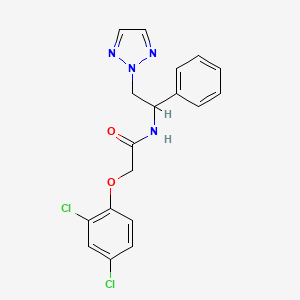
![N-[(1S)-1-Cyanoethyl]-6-(dimethylsulfamoyl)pyridine-3-carboxamide](/img/structure/B2409407.png)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2409408.png)
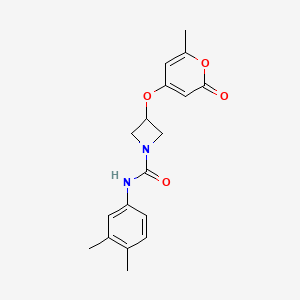
![1-Butan-2-yl-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2409412.png)
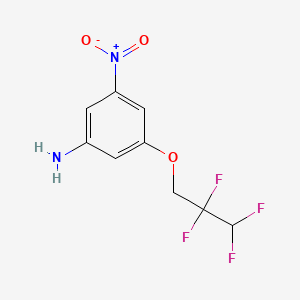
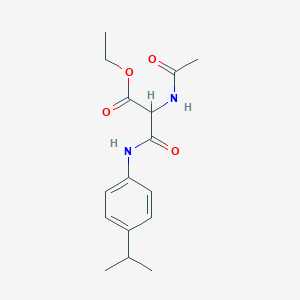
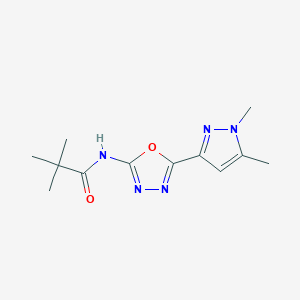
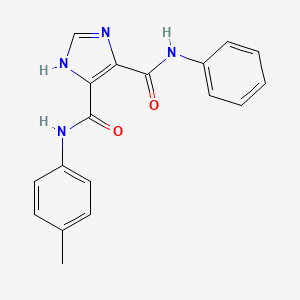
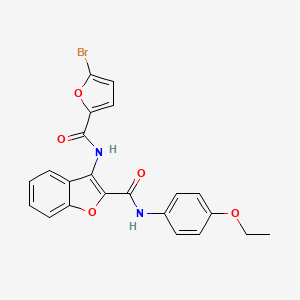
![3-[(6-Methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2409421.png)